molecular formula C10H23O4P B15167723 Butan-2-yl dipropyl phosphate CAS No. 646450-36-4

Butan-2-yl dipropyl phosphate

Cat. No.: B15167723
CAS No.: 646450-36-4
M. Wt: 238.26 g/mol
InChI Key: ZRFCGWATYXPOFW-UHFFFAOYSA-N
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Description

Butan-2-yl dipropyl phosphate is an organophosphate compound characterized by the presence of a butan-2-yl group and two propyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl dipropyl phosphate typically involves the reaction of butan-2-ol with dipropyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butan-2-ol+Dipropyl phosphorochloridateButan-2-yl dipropyl phosphate+HCl\text{Butan-2-ol} + \text{Dipropyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} Butan-2-ol+Dipropyl phosphorochloridate→Butan-2-yl dipropyl phosphate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dipropyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more of the alkyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce butan-2-yl dipropyl phosphite.

Scientific Research Applications

Butan-2-yl dipropyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying biochemical pathways.

    Industry: It is used in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of butan-2-yl dipropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl diethyl phosphate
  • Butan-2-yl dimethyl phosphate
  • Butan-2-yl dibutyl phosphate

Comparison

Compared to similar compounds, butan-2-yl dipropyl phosphate is unique due to the presence of two propyl groups, which can influence its reactivity and interaction with biological targets. The longer alkyl chains may affect its solubility, stability, and overall biological activity.

Properties

CAS No.

646450-36-4

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

butan-2-yl dipropyl phosphate

InChI

InChI=1S/C10H23O4P/c1-5-8-12-15(11,13-9-6-2)14-10(4)7-3/h10H,5-9H2,1-4H3

InChI Key

ZRFCGWATYXPOFW-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OC(C)CC

Origin of Product

United States

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